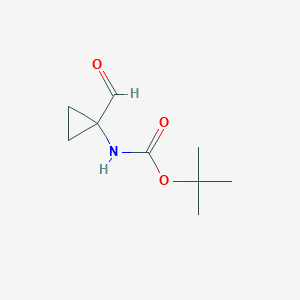

Tert-butyl (1-formylcyclopropyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-formylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMHCEYCNRURST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438514 | |

| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-06-3 | |

| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-FORMYLCYCLOPROPYL)CARBAMIC ACID TERT-BUTYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl (1-formylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate is a bifunctional organic molecule of interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde, a protected amine (Boc group), and a strained cyclopropyl ring, makes it a valuable building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | - |

| Molecular Weight | 185.22 g/mol | [1] |

| Melting Point | 76.5-78.5 °C | [1] |

| Boiling Point | 280.7 ± 19.0 °C (Predicted) | [1] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White crystalline powder | |

| pKa | 10.88 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran; limited solubility in water. | |

| Storage Conditions | -20°C, stored under a nitrogen atmosphere. |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the principal physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[2]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[2][3]

-

Procedure:

-

A small sample of the compound is finely ground using a mortar and pestle.[3]

-

The open end of a capillary tube is pressed into the powdered sample to collect a small amount of material.[2][4]

-

The capillary tube is tapped gently to pack the sample into the sealed end, to a height of 1-2 mm.[2][3]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[2]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[1][4]

-

The heating rate is then reduced to 1-2°C per minute.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3]

-

For a pure compound, the melting range should be narrow (0.5-1.0°C).

-

Boiling Point Determination (Microscale Method)

Given that boiling point data for this compound is predicted, this microscale method is suitable for experimental verification with a small amount of substance.

-

Apparatus: Melting point apparatus, standard melting point capillary tube, a smaller, sealed capillary tube or glass insert, syringe or micropipette.[1]

-

Procedure:

-

A small, inverted, sealed capillary tube (or a custom-made glass insert) is placed inside a standard melting point capillary tube.[1]

-

Using a syringe or micropipette, a small amount of the liquid sample (approximately 5-10 µL) is introduced into the larger capillary tube.[1]

-

The tube is gently tapped to ensure the liquid settles at the bottom, surrounding the smaller inverted tube.[1]

-

The apparatus is heated, and a stream of bubbles will emerge from the inverted capillary as the liquid boils.[1][5]

-

The temperature at which a continuous and rapid stream of bubbles emerges is recorded as the boiling point.[6]

-

Density Determination of a Solid

The density of a solid organic compound can be determined by measuring the volume of a liquid it displaces.

-

Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water for water-insoluble compounds).[7][8][9]

-

Procedure:

-

The mass of a sample of the solid is accurately measured using an analytical balance.[10]

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[7][9]

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[7][10]

-

Any air bubbles adhering to the solid should be dislodged.[10]

-

The final volume in the graduated cylinder is recorded.[7][9]

-

The volume of the solid is the difference between the final and initial liquid volumes.[7]

-

The density is calculated by dividing the mass of the solid by its determined volume.[10][11]

-

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of a compound.

-

Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents (e.g., water, dichloromethane, tetrahydrofuran).[12][13]

-

Procedure:

-

Approximately 10-25 mg of the solid compound is placed into a small test tube.[12][14]

-

About 0.75-1 mL of the chosen solvent is added to the test tube.[12]

-

The mixture is shaken vigorously or vortexed for 1-2 minutes.[12]

-

The mixture is observed to determine if the solid has dissolved completely, partially, or not at all.[15]

-

The process is repeated with a range of solvents of varying polarities.[12][13]

-

Representative Synthetic Workflow

Tert-butyl carbamates are pivotal intermediates in the synthesis of pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a more complex molecule starting from a protected amino acid, which is analogous to the utility of this compound as a synthetic building block. This specific example depicts the condensation of an N-Boc protected amino acid with an amine to form an amide bond, a common step in drug development.

Caption: Generalized workflow for amide bond formation using an N-Boc protected amino acid.

References

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chymist.com [chymist.com]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. youtube.com [youtube.com]

- 10. chm.uri.edu [chm.uri.edu]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.ws [chem.ws]

Tert-butyl (1-formylcyclopropyl)carbamate CAS number 107259-06-3 details

CAS Number: 107259-06-3

This technical guide provides a comprehensive overview of tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability during chemical transformations, making it a versatile intermediate in multi-step syntheses.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [3] |

| Molecular Weight | 185.22 g/mol | [3] |

| IUPAC Name | tert-butyl N-(1-formylcyclopropyl)carbamate | [3] |

| Melting Point | 76.5-78.5 °C | |

| Boiling Point | 280.7±19.0 °C (Predicted) | |

| Density | 1.10±0.1 g/cm³ (Predicted) | |

| SMILES | CC(C)(C)OC(=O)NC1(CC1)C=O | [3] |

| InChI Key | ACMHCEYCNRURST-UHFFFAOYSA-N | [3] |

Synthesis

Experimental Protocol: Oxidation of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This protocol is a general representation based on standard oxidation methods for primary alcohols to aldehydes.

Reagents and Materials:

-

tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Dess-Martin periodinane (1.1 to 1.5 eq) or Pyridinium chlorochromate (1.1 to 1.5 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (if using DMP).

-

Stir the mixture vigorously for 15-30 minutes until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not widely published in peer-reviewed literature. However, commercial suppliers of this compound typically provide this information upon request in their certificates of analysis. The expected spectral features would be consistent with the structure, showing signals for the tert-butyl group, the cyclopropyl protons, the aldehyde proton, and the carbamate NH proton.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functionality allows for a variety of subsequent chemical transformations. The Boc-protected amine on the cyclopropyl ring introduces a constrained amino acid-like scaffold, which is of significant interest in medicinal chemistry for the design of peptidomimetics and other biologically active compounds.

Logical Workflow for the Application in Synthesis

Caption: Synthetic utility of this compound.

Experimental Protocol: Reductive Amination

This protocol describes a representative reaction of this compound with a primary amine.

Reagents and Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the primary amine (1.0-1.2 eq).

-

A catalytic amount of acetic acid may be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-substituted tert-butyl (1-(aminomethyl)cyclopropyl)carbamate.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

| H412 | Harmful to aquatic life with long lasting effects |

Role in Drug Discovery Workflows

Protected amino aldehydes, such as this compound, are key components in the synthesis of complex molecules in drug discovery programs. They serve as versatile synthons that can be elaborated into a variety of functional groups, leading to the generation of diverse chemical libraries for biological screening.

Workflow: Integration into a Drug Discovery Cascade

References

Structure and nomenclature of N-Boc-1-aminocyclopropanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-aminocyclopropanecarboxaldehyde, a valuable building block in organic synthesis, offers a unique combination of a strained cyclopropyl ring and a protected amino aldehyde functionality. This structure is of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents, peptidomimetics, and complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group provides stability under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions. This guide provides a comprehensive overview of the structure, nomenclature, and synthetic methodologies for this compound.

Structure and Nomenclature

The structure of N-Boc-1-aminocyclopropanecarboxaldehyde consists of a cyclopropane ring substituted with a formyl group (-CHO) and a Boc-protected amine (-NHBoc) on the same carbon atom.

Systematic IUPAC Name: tert-butyl (1-formylcyclopropyl)carbamate

Common Name: N-Boc-1-aminocyclopropanecarboxaldehyde

CAS Number: 107259-06-3

Molecular Structure:

Caption: Chemical structure of N-Boc-1-aminocyclopropanecarboxaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 76.5-78.5 °C |

| Boiling Point (Predicted) | 280.7 ± 19.0 °C at 760 mmHg |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ |

| pKa (Predicted) | 10.88 ± 0.20 |

Synthesis of N-Boc-1-aminocyclopropanecarboxaldehyde

The synthesis of N-Boc-1-aminocyclopropanecarboxaldehyde can be achieved through two primary synthetic routes starting from readily available precursors.

Synthetic Pathways Overview

Caption: Overview of synthetic routes to the target compound.

Experimental Protocols

This route involves the mild oxidation of the corresponding primary alcohol. The Dess-Martin periodinane (DMP) oxidation is a common and efficient method for this transformation due to its high selectivity and mild reaction conditions.

Caption: Experimental workflow for the oxidation of N-Boc-1-aminocyclopropanemethanol.

Detailed Protocol:

-

Reaction Setup: To a solution of N-Boc-1-aminocyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2-1.5 eq.) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the solid dissolves.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1-aminocyclopropanecarboxaldehyde.

This method involves the selective reduction of the carboxylic acid to the aldehyde. This can be a challenging transformation as over-reduction to the alcohol is a common side reaction. A carefully controlled reduction, for instance, via an activated ester intermediate, is often employed.

Caption: Experimental workflow for the reduction of N-Boc-1-aminocyclopropanecarboxylic acid.

Detailed Protocol:

-

Activation: Dissolve N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -10 °C. Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.). Stir the mixture at -10 °C for 30 minutes to form the mixed anhydride.

-

Reduction: In a separate flask, prepare a suspension of sodium borohydride (NaBH₄, 2.0 eq.) in THF. Cool this suspension to -40 °C and add the previously prepared mixed anhydride solution dropwise, maintaining the temperature below -30 °C.

-

Reaction: Stir the reaction mixture at -30 to -20 °C for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water or a dilute solution of acetic acid.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired aldehyde.

Characterization Data

The following tables summarize the expected spectroscopic data for N-Boc-1-aminocyclopropanecarboxaldehyde based on its structure and data from similar compounds.

NMR Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | Assignment |

| ~9.0 (s, 1H) | -CHO |

| ~5.1 (br s, 1H) | -NH |

| ~1.45 (s, 9H) | -C(CH₃)₃ |

| ~1.3-1.5 (m, 2H) | -CH₂- (cyclopropyl) |

| ~1.1-1.3 (m, 2H) | -CH₂- (cyclopropyl) |

IR and Mass Spectrometry

| IR Spectroscopy (ATR) | Mass Spectrometry (ESI+) |

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~2980, 2930 | C-H stretch (aliphatic) |

| ~2820, 2720 | C-H stretch (aldehyde) |

| ~1720 | C=O stretch (aldehyde) |

| ~1690 | C=O stretch (carbamate) |

| ~1510 | N-H bend |

| ~1160 | C-O stretch |

Conclusion

N-Boc-1-aminocyclopropanecarboxaldehyde is a key synthetic intermediate with significant potential in the development of novel chemical entities. The synthetic routes outlined in this guide, namely the oxidation of the corresponding alcohol and the controlled reduction of the carboxylic acid, provide reliable methods for its preparation. The provided data and protocols are intended to support researchers in the efficient synthesis and utilization of this versatile building block.

Molecular weight and formula for Tert-butyl (1-formylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate is a valuable synthetic intermediate in the fields of organic chemistry and pharmaceutical research. Its structure, featuring a cyclopropyl ring and a Boc-protected amine, makes it a useful building block for the synthesis of more complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during various chemical transformations, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a synthetic intermediate.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 107259-06-3 |

| Appearance | White to off-white solid |

| Melting Point | 76.5-78.5 °C |

| Boiling Point (est.) | 280.7 ± 19.0 °C at 760 mmHg |

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid. The following is a detailed, representative experimental protocol for this transformation.

Objective: To synthesize this compound via the reduction of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid.

Materials:

-

1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous solution of sodium bicarbonate

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Activation of the Carboxylic Acid:

-

To a flame-dried, argon-purged round-bottom flask, add 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (1 equivalent).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

-

Reduction to the Aldehyde:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in an appropriate solvent like hexanes or toluene dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

-

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from its corresponding carboxylic acid precursor.

In-Depth Technical Guide: Spectroscopic Data of Tert-butyl (1-formylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Tert-butyl (1-formylcyclopropyl)carbamate, a key building block in organic synthesis and drug discovery. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound

-

CAS Number: 107259-06-3

-

Molecular Formula: C₉H₁₅NO₃

-

Molecular Weight: 185.22 g/mol

-

Appearance: White to off-white solid

This compound features a cyclopropane ring functionalized with both a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functionalities makes it a valuable intermediate for the synthesis of various complex molecules, including pharmaceutical candidates.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

No publicly available experimental ¹H NMR data was found for this compound.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Signal | Assignment |

| Data not available | - | - |

No publicly available experimental ¹³C NMR data was found for this compound.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

No publicly available experimental IR data was found for this compound.

MS (Mass Spectrometry) Data

| m/z | Ion Type |

| Data not available | - |

No publicly available experimental Mass Spectrometry data was found for this compound.

Note: Despite extensive searches of scientific literature, chemical databases, and supplier information, specific, experimentally verified spectroscopic data for this compound could not be located. The tables above reflect this lack of publicly available information.

Experimental Protocols

General Protocol for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

General Protocol for IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

General Protocol for Mass Spectrometry: Mass spectra are typically acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The data provides information on the molecular weight and fragmentation pattern of the compound.

Logical Representation of the Compound's Structure

The following diagram illustrates the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

In-Depth Technical Guide: tert-Butyl (1-formylcyclopropyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-formylcyclopropyl)carbamate, a key building block in organic synthesis and drug discovery. The document details its chemical properties, a validated experimental protocol for its synthesis via the oxidation of its corresponding alcohol precursor, and a summary of its characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this versatile compound.

Introduction

This compound, with the IUPAC name tert-butyl N-(1-formylcyclopropyl)carbamate , is a valuable synthetic intermediate. The presence of a Boc-protected amine and a reactive aldehyde group on a strained cyclopropyl ring makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The aldehyde functionality serves as a handle for a wide range of chemical reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | This compound | Internal |

| Synonyms | Boc-protected 1-formylcyclopropylamine, 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde | Internal |

| CAS Number | 107259-06-3 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | Internal |

| Molecular Weight | 185.22 g/mol | Internal |

| Appearance | Solid | [2] |

| Melting Point | 76.5-78.5 °C | Internal |

| Boiling Point | 280.7 °C (Predicted) | Internal |

| Density | 1.102 g/cm³ | [2] |

Synthesis and Experimental Protocol

The most common and effective method for the preparation of this compound is the oxidation of its precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. A variety of oxidizing agents can be employed for this transformation; a general and reliable method is the Swern oxidation or a similar DMSO-based oxidation.

Synthesis Pathway

The synthesis involves a two-step process starting from 1-(Boc-amino)cyclopropanecarboxylic acid, which is first reduced to the corresponding alcohol and then oxidized to the target aldehyde.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Oxidation of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This protocol is a representative procedure based on standard oxidation methods for primary alcohols to aldehydes.

Materials:

-

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Prepare a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes at this temperature.

-

Addition of Base: Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture in a single portion. The reaction is typically exothermic. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over approximately 1 hour.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Characterization and Data Presentation

While a specific peer-reviewed publication with full spectral data for this compound could not be located, the expected NMR data can be inferred from the analysis of structurally similar compounds. The following table summarizes the anticipated chemical shifts.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~9.0-9.5 (s, 1H) | Aldehyde proton (-CHO) |

| ~5.0-5.5 (br s, 1H) | NH proton |

| 1.45 (s, 9H) | tert-butyl protons (-C(CH₃)₃) |

| ~1.2-1.6 (m, 4H) | Cyclopropyl protons (-CH₂CH₂-) |

Note: These are predicted values and should be confirmed by experimental data.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the unique conformational constraints imposed by the cyclopropyl ring and the synthetic versatility of the aldehyde and protected amine functionalities.

Role as a Synthetic Intermediate

The logical workflow for utilizing this compound in a drug discovery context often involves initial modification of the aldehyde, followed by deprotection and subsequent reaction at the amine.

Caption: A typical workflow for the use of this compound.

This workflow allows for the divergent synthesis of a library of compounds from a common intermediate, which is a key strategy in lead optimization during drug discovery. The cyclopropyl moiety is often used as a bioisostere for larger or more flexible groups, potentially improving metabolic stability and binding affinity.

Conclusion

This compound is a synthetically useful molecule with significant potential in medicinal chemistry and organic synthesis. This guide has provided an overview of its properties, a detailed experimental protocol for its preparation, and an outline of its applications in drug development. The combination of a stable protecting group and a reactive functional handle on a conformationally restricted core makes it a valuable tool for the synthesis of novel and complex molecules.

References

SMILES notation for Tert-butyl (1-formylcyclopropyl)carbamate

SMILES Notation: CC(C)(C)OC(=O)NC1(CC1)C=O

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate, also known as 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde, is a valuable synthetic intermediate in organic chemistry. Its structure, featuring a reactive aldehyde group and a Boc-protected amine on a cyclopropyl ring, makes it a useful building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other biologically active compounds. The cyclopropyl moiety provides conformational rigidity, while the aldehyde and protected amine functionalities allow for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 107259-06-3 |

| Appearance | White crystalline powder |

| Melting Point | 76.5-78.5 °C |

| Boiling Point (Predicted) | 280.7 ± 19.0 °C |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ |

| pKa (Predicted) | 10.88 ± 0.20 |

Synthesis

The primary synthetic route to this compound involves the reduction of a corresponding ester, Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. A general experimental protocol based on the reduction of N-protected amino esters using Diisobutylaluminium hydride (DIBAL-H) is detailed below.

Experimental Protocol: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

This protocol is adapted from established procedures for the DIBAL-H reduction of N-protected amino esters to aldehydes.

Materials:

-

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Dry methanol

-

1.2 M aqueous potassium sodium tartrate solution (Rochelle's salt)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate in dry toluene is prepared in a round-bottomed flask under an inert atmosphere of argon.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DIBAL-H (typically 1.1 to 1.5 equivalents) in a suitable solvent is added dropwise to the cooled solution over a period of 1 hour, ensuring the internal temperature remains at or near -78 °C.

-

The reaction mixture is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the slow, dropwise addition of dry methanol.

-

The mixture is allowed to warm to approximately -20 °C and then poured into a vigorously stirred solution of Rochelle's salt.

-

The resulting mixture is stirred vigorously for 2 hours until two clear phases are observed.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the product can be achieved by column chromatography on silica gel.

Yields:

Yields for this type of reduction are typically in the range of 80-85%.[1]

Synthesis Workflow

References

An In-depth Technical Guide to Tert-butyl (1-formylcyclopropyl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides information on its commercial availability, outlines detailed experimental protocols for its synthesis, and explores its applications in the development of novel chemical entities.

Chemical and Physical Properties

This compound, also known as 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde, is a crystalline solid at room temperature. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it a versatile intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107259-06-3 | [1][2] |

| Molecular Formula | C₉H₁₅NO₃ | [3] |

| Molecular Weight | 185.22 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 76.5-78.5 °C | [3] |

| Boiling Point | 280.7 ± 19.0 °C (Predicted) | [3] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. The purity levels typically offered are suitable for most synthetic applications.

Table 2: Selected Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| Apollo Scientific | OR015040 | >97% | 250mg, 1g, 5g, 25g, 100g |

| ChemicalBook | CB82454641 | Varies by supplier | Varies by supplier |

| Sigma-Aldrich | Varies by reseller | Varies by reseller | Varies by reseller |

| BLD Pharm | BD136453 | ≥98% | 1g, 5g, 25g |

| ECHEMI | Varies by supplier | Varies by supplier | Varies by supplier |

Note: Availability and product details are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor alcohol, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, followed by its oxidation to the desired aldehyde.

Synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

A detailed, four-step synthesis of the precursor alcohol has been reported, starting from ethyl isocyanate.[4]

Experimental Protocol: Synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate [4]

This protocol describes a multi-step synthesis of the alcohol precursor.

Step 1: Synthesis of Intermediate Compound 199-3

-

Dissolve ethyl isocyanate (20.0g, 177mmol) in anhydrous acetonitrile (300mL).

-

Add anhydrous potassium carbonate (61.1g, 442mmol) and a second reagent (compound 199-2, 66.4g, 354mmol).

-

Stir the mixture at 70°C for 24 hours.

-

Filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) to obtain compound 199-3.

Step 2: Synthesis of Intermediate Compound 199-4

-

Dissolve compound 199-3 (6.00g, 43.1mmol) in ethanol (60mL).

-

Add concentrated hydrochloric acid (8.73g, 86.2mmol, 36% purity) and stir at 25°C for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain compound 199-4.

Step 3: Synthesis of Intermediate Compound 199-5

-

Dissolve compound 199-4 (2.00g, 15.5mmol) in anhydrous dichloromethane (40mL).

-

Add triethylamine (1.57g, 15.5mmol) and di-tert-butyl dicarbonate (3.38g, 15.5mmol).

-

Stir the reaction at 20°C for 24 hours.

-

Concentrate the reaction mixture under reduced pressure and purify by silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) to yield compound 199-5.

Step 4: Synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (199-6)

-

Dissolve compound 199-5 (1.00g, 4.69mmol) in anhydrous tetrahydrofuran (20mL).

-

Cool the solution to 0°C and add lithium aluminum hydride (0.36g, 9.38mmol) portion-wise.

-

Stir the reaction at 20°C for 24 hours.

-

Quench the reaction by adding saturated ammonium chloride solution (200mL).

-

Extract the aqueous phase with ethyl acetate (3 x 100mL).

-

Wash the combined organic phases with saturated sodium chloride solution (2 x 100mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 1:1) to afford Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

Oxidation to this compound

The final step is the oxidation of the primary alcohol to the aldehyde. The Swern oxidation is a common and effective method for this transformation under mild conditions.

Experimental Protocol: Swern Oxidation of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This is a general protocol for Swern oxidation and should be adapted and optimized for the specific substrate.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 1 hour.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Pathway and Workflow Visualization

The synthesis of this compound can be visualized as a linear sequence. The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the oxidation step.

Caption: Synthetic pathway to this compound.

Caption: Experimental workflow for the Swern oxidation step.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical or agrochemical applications. The cyclopropyl moiety introduces conformational rigidity and can modulate the physicochemical properties of a target molecule, while the aldehyde functionality provides a handle for further chemical transformations.

-

Synthesis of Novel Insecticides: The precursor alcohol, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid.[5] This suggests that the aldehyde derivative could be a valuable building block for creating new and effective crop protection agents.

-

Pharmaceutical Intermediates: The Boc-protected aminocyclopropyl aldehyde scaffold is a valuable pharmacophore. The aldehyde group can be readily converted into other functional groups, such as alkenes via the Wittig reaction, amines via reductive amination, or carboxylic acids via oxidation.[6][7] This versatility allows for the construction of diverse molecular architectures for drug discovery programs. For instance, similar carbamate derivatives are used in the synthesis of protease inhibitors and other therapeutic agents.[8][9]

-

Building Block for Heterocyclic Synthesis: The aldehyde functionality can participate in condensation reactions with various nucleophiles to construct heterocyclic ring systems, which are prevalent in many biologically active compounds.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis and drug discovery. Its unique structural features and versatile reactivity make it an attractive starting material for the preparation of complex molecules with diverse applications. The detailed synthetic protocols and compiled data in this guide are intended to facilitate its use by researchers and scientists in their ongoing research endeavors.

References

- 1. 107259-06-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 107259-06-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. China CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate Manufacturers Suppliers Factory [orchid-chem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 9. iris.uniroma1.it [iris.uniroma1.it]

Methodological & Application

Synthesis of Tert-butyl (1-formylcyclopropyl)carbamate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block in organic synthesis and pharmaceutical research. Due to the absence of a publicly available, direct synthesis protocol, this note outlines a reliable two-step pathway commencing with the commercially available precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. The key transformation is a mild oxidation of the primary alcohol to the target aldehyde.

Overview of Synthetic Approach

The synthesis is proposed to be carried out in two main stages:

-

Preparation of Starting Material : The immediate precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, is readily available from commercial suppliers, simplifying the initial steps of the synthesis.

-

Mild Oxidation : The crucial step involves the oxidation of the primary alcohol functionality of the precursor to an aldehyde. To avoid over-oxidation to a carboxylic acid and to ensure compatibility with the Boc-protecting group, a mild and selective oxidizing agent is required. The Dess-Martin periodinane (DMP) oxidation is selected for this protocol due to its proven efficacy under neutral and mild conditions, making it ideal for substrates with sensitive functional groups.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 | C₉H₁₇NO₃ | 187.24 | 1.0 |

| Dess-Martin Periodinane (DMP) | 87413-09-0 | C₁₃H₁₃IO₈ | 424.14 | 1.1 - 1.5 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Quenching Agent |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | Work-up |

| This compound | 107259-06-3 | C₉H₁₅NO₃ | 185.22 | Product |

Experimental Protocol: Dess-Martin Oxidation

This protocol details the oxidation of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate to this compound using Dess-Martin periodinane.

Materials:

-

Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inert gas supply

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration). Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. The reaction is typically mild.[1][2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This usually takes between 30 minutes to 2 hours.[2]

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously until the layers become clear.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Key transformations in the Dess-Martin oxidation of the precursor alcohol.

References

Applications of Tert-butyl (1-formylcyclopropyl)carbamate in Medicinal Chemistry: A Key Building Block for Antiviral Agents

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate is a valuable bifunctional molecule in medicinal chemistry, serving as a constrained building block for the synthesis of complex therapeutic agents. Its unique structure, featuring a cyclopropyl ring, a protected amine (Boc group), and a reactive aldehyde, allows for the introduction of the 1-amino-1-cyclopropylmethyl motif into target molecules. This motif is of significant interest in drug design as the cyclopropyl ring imposes conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the Boc protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions to reveal the primary amine for further functionalization.

This document outlines the application of this compound in the synthesis of a prominent antiviral drug, details the relevant experimental protocols, and presents the biological activity of the final compound.

Application in the Synthesis of Boceprevir (SCH 503034), a Hepatitis C Virus (HCV) NS3 Protease Inhibitor

A primary and well-documented application of this compound is as a key starting material in the synthesis of Boceprevir (trade name Victrelis). Boceprevir is a first-in-class orally bioavailable inhibitor of the hepatitis C virus (HCV) nonstructural protein 3 (NS3) serine protease.[1] The NS3 protease is essential for viral replication, making it a prime target for antiviral therapy.

The synthesis of Boceprevir utilizes this compound to construct the P2 fragment of the inhibitor, which incorporates a vinylcyclopropyl moiety. This is achieved through a Wittig-type olefination reaction, converting the aldehyde group into a vinyl group. This transformation is a critical step in assembling the complex structure of Boceprevir.

Quantitative Data: Efficacy of Boceprevir

The following tables summarize the in vitro and in vivo efficacy of Boceprevir.

Table 1: In Vitro Activity of Boceprevir against HCV

| Parameter | Value | Cell Line/Enzyme | Genotype | Reference |

| IC50 | 80 nM | Full-length NS3/4A protease | 1b | [2] |

| EC50 | 200-400 nM | HCV Replicon Assay | 1, 2, 5 | [3] |

| EC90 | 400 nM | HCV Replicon Assay | Not Specified | [4] |

Table 2: Clinical Efficacy of Boceprevir in Combination Therapy (with Peginterferon and Ribavirin)

| Clinical Trial | Patient Population | Treatment Arm | Sustained Virologic Response (SVR) Rate | Reference |

| SPRINT-1 | Treatment-Naïve (Genotype 1) | Boceprevir + P/R (48 weeks) | 75% | [4][5] |

| SPRINT-1 | Treatment-Naïve (Genotype 1) | P/R alone (48 weeks) | 38% | [4][5] |

| RESPOND-2 | Treatment-Experienced (Genotype 1) | Boceprevir + P/R | 59-66% | [6] |

| RESPOND-2 | Treatment-Experienced (Genotype 1) | P/R alone | 21% | [6] |

| Meta-analysis (5 Phase 3 trials) | Compensated Cirrhotics (Genotype 1) | Boceprevir + P/R | 55% | [7] |

| Meta-analysis (5 Phase 3 trials) | Compensated Cirrhotics (Genotype 1) | P/R alone | 17% | [7] |

P/R: Peginterferon and Ribavirin SVR: Sustained Virologic Response, defined as undetectable HCV RNA 24 weeks after completion of therapy, which is considered a cure.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl (1-vinylcyclopropyl)carbamate via Wittig Reaction

This protocol describes the conversion of the aldehyde in this compound to a vinyl group, a key step in the synthesis of the P2 fragment of Boceprevir. The procedure is adapted from standard Wittig reaction protocols on similar substrates.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

-

Syringes and needles

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a yellow to orange color.

-

-

Wittig Reaction:

-

Cool the freshly prepared ylide solution back to 0 °C.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of the aldehyde dropwise to the ylide suspension via a syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Tert-butyl (1-vinylcyclopropyl)carbamate.

-

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from this compound to Boceprevir.

HCV NS3/4A Protease Signaling Pathway and Inhibition

The NS3/4A protease of HCV plays a crucial role in the viral life cycle by cleaving the viral polyprotein into functional non-structural proteins. Additionally, it disrupts the host's innate immune response by cleaving key signaling molecules.[8][9][10]

Caption: Mechanism of HCV NS3/4A protease action and its inhibition by Boceprevir.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Modulation of Kinase Activities In Vitro by Hepatitis C Virus Protease NS3/NS4A Mediated-Cleavage of Key Immune Modulator Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Safety and efficacy of boceprevir/peginterferon/ribavirin for HCV G1 compensated cirrhotics: meta-analysis of 5 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldehyde Group Reactions of Tert-butyl (1-formylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate (CAS No. 107259-06-3) is a valuable bifunctional building block in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a synthetically versatile aldehyde group and a Boc-protected amine on a cyclopropyl scaffold. The cyclopropyl ring provides conformational rigidity and metabolic stability, while the aldehyde allows for a wide range of chemical transformations, making this compound an attractive starting material for the synthesis of novel pharmaceutical agents and complex organic molecules. These application notes provide detailed protocols for key reactions involving the aldehyde functionality of this compound, including reductive amination and the Wittig reaction.

Key Reactions and Applications

The aldehyde group of this compound is amenable to a variety of transformations, offering access to a diverse array of chemical structures. The Boc-protecting group ensures the stability of the amine functionality during these reactions.[1]

Reductive Amination

Reductive amination is a cornerstone reaction for the formation of C-N bonds and the synthesis of secondary and tertiary amines. For this compound, this reaction allows for the introduction of various substituents, leading to the generation of diverse libraries of compounds for drug discovery.

Application: Synthesis of novel substituted cyclopropylmethylamine derivatives for screening as potential therapeutic agents.

Experimental Protocol: General Procedure for Reductive Amination

A detailed experimental procedure for the reductive amination of this compound with a primary amine has been reported.[3][4]

-

Reaction Scheme:

-

This compound is reacted with a primary amine in the presence of a reducing agent to yield the corresponding secondary amine.

-

-

Materials:

-

This compound

-

Primary amine (e.g., Tert-butyl 2-benzylhydrazine-1-carboxylate)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of Tert-butyl 2-benzylhydrazine-1-carboxylate (1 equivalent) in MeOH, add this compound (1 equivalent).

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.

-

-

Purification:

-

The crude product can be purified by flash chromatography on silica gel.

-

Quantitative Data

| Reactant (Aldehyde) | Amine Component | Product | Yield | Analytical Data | Reference |

| This compound | Tert-butyl 2-benzylhydrazine-1-carboxylate | Tert-butyl 2-benzyl-2-((1-((tert-butoxycarbonyl)amino)cyclopropyl)methyl)hydrazine-1-carboxylate | Not explicitly stated, used crude in next step | HRMS (ESI) Calcd for C₂₁H₃₄N₃O₄ [M+H]⁺ 392.2549, Found 392.2545 | [3][4] |

Experimental Workflow for Reductive Amination

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This reaction allows for the conversion of the formyl group of this compound into a variety of substituted vinyl groups, providing access to compounds with potential applications in materials science and as pharmaceutical intermediates.

Application: Synthesis of vinylcyclopropane derivatives as precursors for more complex molecular architectures.

Experimental Protocol: General Procedure for Wittig Reaction

While a specific example for this compound is not detailed in the provided search results, a general protocol for the Wittig reaction of aldehydes can be adapted.

-

Reaction Scheme:

-

A phosphonium ylide, generated from a phosphonium salt and a strong base, reacts with this compound to form an alkene and triphenylphosphine oxide.

-

-

Materials:

-

This compound

-

Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend the triphenylphosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C or -78 °C and add the strong base dropwise.

-

Stir the resulting ylide solution for 30-60 minutes at the same temperature.

-

Add a solution of this compound in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash chromatography on silica gel.

-

Signaling Pathway for Wittig Reaction

Caption: Key steps in the Wittig reaction mechanism.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of nitrogen-containing cyclopropane derivatives. The protocols outlined in these application notes for reductive amination and the Wittig reaction provide a foundation for researchers to explore the chemical space around this valuable scaffold. The ability to readily modify the aldehyde group opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science. Further exploration of other aldehyde reactions, such as aldol condensations and oxidations/reductions, will undoubtedly expand the synthetic utility of this compound.

References

Application Notes and Protocols: Facile Boc Deprotection of Tert-butyl (1-formylcyclopropyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from tert-butyl (1-formylcyclopropyl)carbamate to yield 1-aminocyclopropanecarbaldehyde, a valuable building block in medicinal chemistry. The primary method described herein involves acid-catalyzed cleavage using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.

The deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[2][3] Careful control of reaction conditions is crucial to prevent potential side reactions and ensure a high yield of the desired product.

Experimental Protocols:

Two common and effective methods for the Boc deprotection of this compound are presented below.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for Boc deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (2-10 equivalents) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 1-aminocyclopropanecarbaldehyde.

-

If necessary, the product can be further purified by column chromatography.

Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an effective alternative, often yielding the hydrochloride salt of the amine, which can be advantageous for stability and handling.[4]

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask containing this compound (1 equivalent), add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is generally complete within 1-3 hours.

-

Upon completion, the hydrochloride salt of the product may precipitate from the solution.

-

If precipitation occurs, dilute the reaction mixture with diethyl ether to facilitate further precipitation.

-

Collect the solid product by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield 1-aminocyclopropanecarbaldehyde hydrochloride.[5]

Data Presentation:

The following table summarizes typical quantitative data for the Boc deprotection protocols. The exact values may vary depending on the scale and specific laboratory conditions.

| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |

| Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 3 hours |

| Reagent Equivalents | 2 - 10 equivalents | 5 - 10 equivalents |

| Typical Yield | >90% | >90% |

| Product Form | Free amine | Hydrochloride salt |

Mandatory Visualization:

The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection.

Caption: Chemical transformation of Boc deprotection.

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols: Use of Tert-butyl (1-formylcyclopropyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction